3-Cyclopropoxy-5-ethylpicolinaldehyde
Description
3-Cyclopropoxy-5-ethylpicolinaldehyde is a substituted picolinaldehyde derivative featuring a cyclopropoxy group at the 3-position and an ethyl substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-11(14-9-3-4-9)10(7-13)12-6-8/h5-7,9H,2-4H2,1H3 |
InChI Key |
UQANEIXBETVJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylpicolinaldehyde can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclopropoxy-5-ethylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-5-ethylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethylpicolinaldehyde is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis focuses on structurally related picolinaldehyde derivatives, emphasizing substituent effects on reactivity, stability, and functional utility.
Substituent Position and Electronic Effects
3-Cyclopropoxy-5-ethylpicolinaldehyde vs. 5-Cyclopropoxy-3-ethylpicolinaldehyde :
Positional isomerism significantly alters electronic properties. The cyclopropoxy group at the 3-position in the target compound induces stronger electron-withdrawing effects compared to 5-position substitution, enhancing the aldehyde’s electrophilicity. This difference is critical in condensation reactions, where electrophilic aldehydes react faster with nucleophiles like amines or hydrazines.3-Ethoxy-5-methylpicolinaldehyde :
Replacing cyclopropoxy with ethoxy reduces steric hindrance but diminishes electronic withdrawal, leading to slower reaction kinetics in nucleophilic additions. Cyclopropoxy’s strained ring also enhances thermal stability compared to linear alkoxy groups .
Functional Group Comparisons
- This compound vs. 3-Hydroxy-5-ethylpicolinaldehyde :
The hydroxyl group in the latter increases hydrogen-bonding capacity, improving solubility in polar solvents but reducing stability under acidic conditions. Cyclopropoxy substitution avoids such instability while maintaining moderate solubility in organic solvents like 1,4-dioxane, a common medium for heterocyclic syntheses .
Data Tables
Table 1: Substituent Effects on Reactivity and Stability
| Compound | Substituents | Reactivity (Nucleophilic Addition) | Thermal Stability | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | 3-cyclopropoxy, 5-ethyl | High (strong EWG) | High | Moderate |
| 5-Cyclopropoxy-3-ethylpicolinaldehyde | 5-cyclopropoxy, 3-ethyl | Moderate | Moderate | Low |
| 3-Ethoxy-5-methylpicolinaldehyde | 3-ethoxy, 5-methyl | Low | Low | High |
Research Findings and Gaps
- Synthetic Challenges : Cyclopropoxy introduction often requires high-pressure conditions or specialized catalysts, increasing production costs compared to ethoxy/methoxy analogs .
- Toxicological Data: No studies specifically address this compound. Extrapolation from SDSs of structurally distinct compounds (e.g., ) emphasizes caution in handling.
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